molecular formula C14H9F5N4O2 B11077199 2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

Cat. No.: B11077199
M. Wt: 360.24 g/mol
InChI Key: XVDZJPHBYPPJDZ-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in certain biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the pyrimidinyl carbamoyl group, making it less complex.

    4-methyl-6-(trifluoromethyl)pyrimidin-2-amine: Contains the pyrimidinyl group but lacks the benzamide moiety.

    N-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)benzamide: Similar structure but without the difluoro substitution on the benzene ring.

Uniqueness

The uniqueness of 2,6-difluoro-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide lies in its combined structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H9F5N4O2

Molecular Weight

360.24 g/mol

IUPAC Name

2,6-difluoro-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C14H9F5N4O2/c1-6-5-9(14(17,18)19)21-12(20-6)23-13(25)22-11(24)10-7(15)3-2-4-8(10)16/h2-5H,1H3,(H2,20,21,22,23,24,25)

InChI Key

XVDZJPHBYPPJDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC(=O)C2=C(C=CC=C2F)F)C(F)(F)F

Origin of Product

United States

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